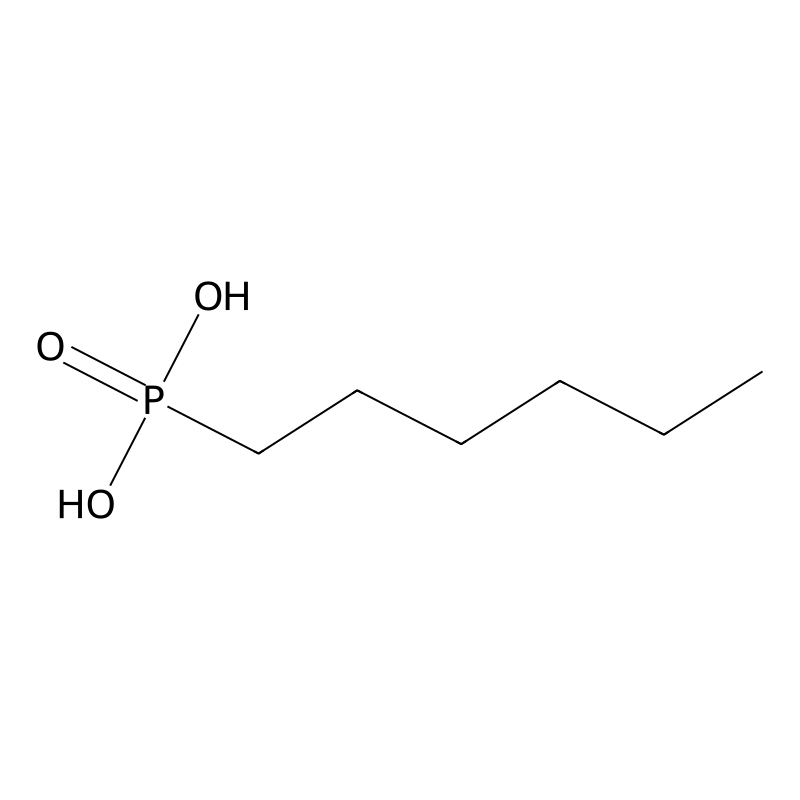

Hexylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-Assembly & Contact Printing

Scientific Field: Material Science

Summary of Application: HPA is used in the field of material science for self-assembly and contact printing.

Surfactant for Dispersing Multi-Walled Carbon Nanotubes (MWCNTs)

Scientific Field: Nanotechnology

Summary of Application: HPA can be used as a surfactant to disperse multi-walled carbon nanotubes (MWCNTs).

Surface Modification of Barium Titanate (BaTiO3)

Summary of Application: HPA can modify the surface of barium titanate (BaTiO3), which can be used in the development of 3D-printable dielectric paste.

Manufacturing of Nanoparticles

Summary of Application: HPA is used in the manufacturing of nanoparticles such as quantum dots, nano-metals, and nano-ceramics.

Coating of Materials

Summary of Application: HPA can be used for the coating of many materials, including nanoparticles.

Synthesis of Phosphonic Acids

Scientific Field: Chemistry

Summary of Application: The synthesis of phosphonic acids is a determinant question for numerous research projects.

Gene Modulation in the Central Nervous System

Scientific Field: Neuroscience

Summary of Application: HPA is used in the development of a programmable dual-targeting siRNA scaffold that supports potent two-gene modulation in the central nervous system.

Ligand Capping of Hydrophobic CdSe

Summary of Application: HPA is used in the ligand capping of hydrophobic CdSe.

Hexylphosphonic acid is an organophosphorus compound with the chemical formula . It is a colorless to pale yellow liquid that is soluble in water and organic solvents. Hexylphosphonic acid contains a phosphonic acid group, which is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon chain. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it valuable in material science and nanotechnology applications .

- Condensation Reactions: It can react with hydroxyl groups on surfaces to form covalent bonds, leading to the formation of self-assembled monolayers. This reaction is significant in surface chemistry and materials engineering .

- Esterification: Hexylphosphonic acid can react with alcohols to form hexyl phosphonates, which are used as intermediates in organic synthesis.

- Neutralization: The acidic nature of hexylphosphonic acid allows it to react with bases, resulting in the formation of hexylphosphonate salts.

Hexylphosphonic acid can be synthesized through several methods:

- Direct Phosphonation: This involves the reaction of hexanol with phosphorus trichloride followed by hydrolysis.

- Phosphorus Oxychloride Method: Hexanol reacts with phosphorus oxychloride, leading to the formation of hexylphosphonic acid after hydrolysis.

- Phosphonylation of Alcohols: This method uses phosphorus-containing reagents to introduce the phosphonic acid group into hexanol.

These synthesis methods are important for producing hexylphosphonic acid for various industrial applications .

Hexylphosphonic acid has several key applications:

- Nanoparticle Synthesis: It serves as a capping agent in the production of nanoparticles, including quantum dots and nano-metals, enhancing their stability and functionality .

- Surface Modification: The compound is used to modify surfaces for improved adhesion and chemical resistance, particularly in electronic and optical materials .

- Corrosion Inhibition: Due to its phosphonic acid group, hexylphosphonic acid can act as a corrosion inhibitor for metals.

Studies on hexylphosphonic acid have focused on its interactions with various materials and biological systems. For instance:

- Self-Assembled Monolayers: Research has shown that hexylphosphonic acid can form stable self-assembled monolayers on metal oxides, which are crucial for applications in sensors and electronic devices .

- Biocompatibility Tests: Investigations into its biocompatibility indicate that while it has potential therapeutic uses, care must be taken due to its corrosive properties .

Hexylphosphonic acid shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Octylphosphonic Acid | C8H19O3P | Longer carbon chain; used similarly in nanoparticle synthesis. |

| Butylphosphonic Acid | C4H11O3P | Shorter carbon chain; exhibits similar surface modification properties. |

| Phenylphosphonic Acid | C6H7O3P | Aromatic compound; used in organic synthesis and surface chemistry. |

Uniqueness of Hexylphosphonic Acid:

Hexylphosphonic acid is unique due to its balanced hydrophobicity and hydrophilicity, making it particularly effective for applications requiring both solubility in organic solvents and interaction with water-based systems. Its ability to form stable self-assembled monolayers distinguishes it from other similar compounds .

XLogP3

GHS Hazard Statements

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive